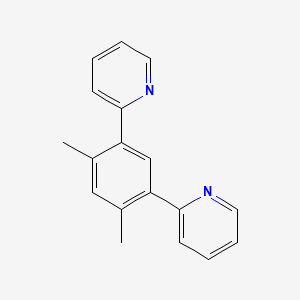![molecular formula C12H12ClN3O B3284672 N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine CAS No. 790232-33-6](/img/structure/B3284672.png)
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Overview
Description
“N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine” is a chemical compound that has been studied for its potential antitubercular activity . It is a derivative of 1,3,4-oxadiazole, a ring system known for its wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring attached to a 4-chlorophenyl group and a cyclopropanamine group . The structure was confirmed by NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The activities of the synthesized compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 260-262°C . Further details about its physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Pharmacological Significance
1,3,4-oxadiazoles, including derivatives like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine, have been extensively studied for their pharmacological properties. The 1,3,4-oxadiazole core is a structural subunit in many biologically active molecules, showing efficacy in various therapeutic areas. These compounds exhibit antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. Their biological activity is attributed to their ability to interact with different enzymes and receptors, facilitating a range of weak interactions that trigger therapeutic effects. These interactions make 1,3,4-oxadiazole derivatives potent candidates for drug development, aiming to treat multiple diseases with fewer side effects (Rana, Salahuddin, & Sahu, 2020; Verma et al., 2019).
Material Science Applications
In addition to their pharmacological applications, 1,3,4-oxadiazole derivatives are also significant in material science. They are used in the development of polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. This versatility stems from the oxadiazole ring's ability to contribute to the stability and efficiency of these materials, making them valuable in various technological applications. The electron-rich nature of the 1,3,4-oxadiazole core enables its use in creating photoluminescent materials and chemosensors, particularly for metal-ion sensing. These applications exploit the high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites provided by the nitrogen and oxygen atoms in the oxadiazole ring (Sharma, Om, & Sharma, 2022).
Future Directions
The compound and its derivatives are candidates for the development of novel antitubercular agents . Future research is expected to focus on exploring the mechanism by which these compounds inhibit Mycobacterium tuberculosis cell growth . This could potentially lead to the development of new drugs to control the growth of Mycobacterium tuberculosis while minimizing side effects or the development of drug resistance .
Mechanism of Action
Target of Action
The primary targets of N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine are Mycobacterium tuberculosis cell lines . These bacteria are the causative agents of tuberculosis, a major global health concern.
Mode of Action
The compound interacts with its targets through the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction is believed to inhibit the growth of Mycobacterium tuberculosis.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently under investigation. It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Result of Action
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis . It is considered a candidate for the development of novel antitubercular agents .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-16-15-11(17-12)7-14-10-5-6-10/h1-4,10,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNNXCXRJEBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



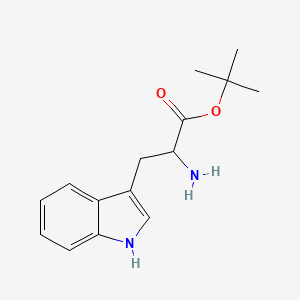
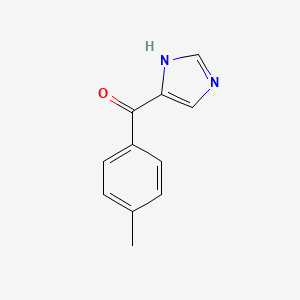
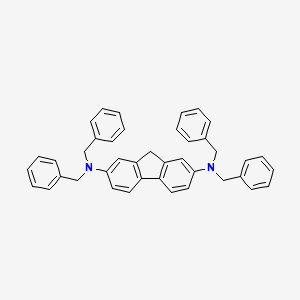

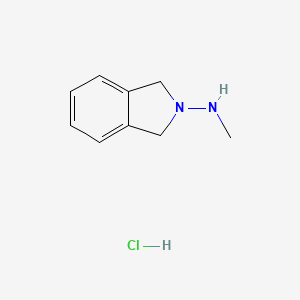
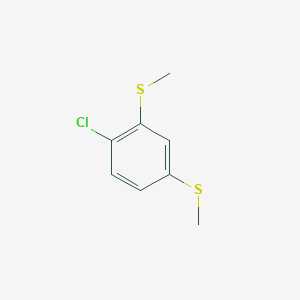
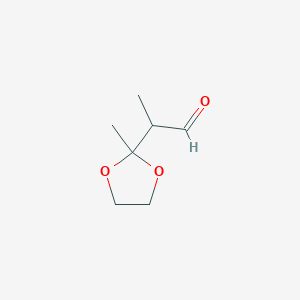

![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)

![2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid](/img/structure/B3284681.png)

